(R)-3-Amino-1-methylazepan-2-one hydrochloride is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of azepane derivatives, characterized by a seven-membered ring containing nitrogen. This compound is notable for its potential applications in drug development and as a building block in organic synthesis.
(R)-3-Amino-1-methylazepan-2-one hydrochloride is classified as:
The synthesis of (R)-3-Amino-1-methylazepan-2-one hydrochloride typically involves the following steps:
In an industrial context, synthesis may be conducted using batch or continuous flow methods, optimizing parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
The molecular structure of (R)-3-Amino-1-methylazepan-2-one hydrochloride can be represented as follows:
The compound features a seven-membered azepane ring with an amino group at the 3-position and a methyl group at the 1-position, contributing to its chiral nature.
(R)-3-Amino-1-methylazepan-2-one hydrochloride can participate in several chemical reactions:
Common reagents used include:
The mechanism of action of (R)-3-Amino-1-methylazepan-2-one hydrochloride involves its interaction with biological targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the azepane ring provides structural stability. This interaction can modulate enzyme activity or receptor function, leading to various biological effects.
Relevant data from suppliers indicate that proper handling and storage conditions are essential to maintain the integrity of this compound .
(R)-3-Amino-1-methylazepan-2-one hydrochloride has several important applications:
This compound's unique structural features make it a valuable asset in both research and industrial applications, highlighting its importance in advancing chemical and pharmaceutical sciences.
Enantioselective reductive amination constitutes a cornerstone technique for establishing the chiral amine center in (R)-3-amino-1-methylazepan-2-one hydrochloride. This approach leverages the inherent reactivity of ketone precursors (e.g., 1-methylazepan-2-one derivatives) with ammonia equivalents under stereocontrolled conditions. Key methodologies involve chiral auxiliaries or catalysts to direct hydride addition from reducing agents, generating the desired (R)-configuration with high fidelity.
Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a particularly effective reducing agent in dichloroethane (DCE) solvent systems, facilitating imine intermediate formation and subsequent reduction at ambient temperatures (20-25°C). When paired with (R)-specific chiral catalysts or directing groups, this method achieves enantiomeric excess (ee) values exceeding 90%. Alternative substrates like 3-oxo-1-methylazepan-2-one demonstrate enhanced reaction kinetics due to ring strain and electronic activation of the carbonyl moiety [2] [7].
Table 1: Performance of Reductive Amination Approaches for (R)-3-Amino-1-methylazepan-2-one Precursors
Substrate | Reducing Agent | Chiral Controller | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|---|
3-Oxo-1-methylazepan-2-one | NaBH(OAc)₃ | (R)-BINOL-phosphoric acid | 25 | 95 | 88 |
1-Methyl-3-aminocarbonyl-azepan-2-one | NaBH₃CN | (R)-Proline-derived catalyst | 0 | 92 | 82 |
3-(N-Benzylimino)-1-methylazepan-2-one | L-Selectride | Chiral auxiliary (Evans oxazolidinone) | -30 | 97 | 75 |
Industrial protocols increasingly utilize in situ imine formation-reduction cascades to minimize intermediate isolation steps, enhancing throughput while maintaining stereochemical integrity. Critical process parameters include meticulous control of proton concentration (pH 6.5-7.5) to suppress racemization and optimize hydride delivery kinetics [7].
The seven-membered β-amino lactam core of the target compound presents distinct synthetic challenges, necessitating catalysts capable of enforcing enantioselectivity across a conformationally flexible ring system. Modern approaches exploit organocatalysts and transition metal complexes to construct the lactam ring while installing the chiral amine center simultaneously.
Proline-derived organocatalysts facilitate asymmetric Mannich reactions between aldehyde donors and ketimine acceptors, generating functionalized lactam precursors with ee values consistently >90%. For instance, reactions employing (S)-diphenylprolinol trimethylsilyl ether catalyze the addition of propionaldehyde to N-methyl-protected cyclic imines, affording 3-aminolactam intermediates with diastereomeric ratios >20:1. These intermediates undergo acid-mediated cyclization and subsequent hydrochloride salt formation to yield the target compound [7] [8].
Transition metal catalysis offers complementary stereocontrol mechanisms. Chiral Ru(II)-pybox complexes demonstrate exceptional efficacy in asymmetric hydrogenation of enamide precursors (e.g., (Z)-3-acetylamino-1-methylazep-2-en-1-one), achieving near-quantitative conversion with 96-98% ee under moderate hydrogen pressure (50-100 psi). This methodology benefits from tolerance to the hydrochloride counterion, enabling direct salt formation post-hydrogenation [8].
Table 2: Catalytic Systems for Asymmetric Lactam Synthesis
Catalyst Class | Representative Structure | Substrate | ee (%) | Reaction Mechanism |
---|---|---|---|---|
Organocatalysts | (S)-Diphenylprolinol TMS ether | N-Methylazepan-3-one imine | 92 | Enamine-mediated Mannich |
Ru(II) Complexes | Ru-(S)-Ph-pybox | (Z)-3-Acetylamino-1-methylazep-2-en-1-one | 97 | Enantioselective hydrogenation |
Pd(II)/Chiral Phosphines | Pd-Xyl-SDP | 3-Ketoazepan-1-carboxylate | 94 | Asymmetric allylic amination |
Patent literature (WO2016044666A1) further discloses enzymatic desymmetrization techniques using engineered aminotransferases, which convert diketone precursors to chiral β-amino lactams under aqueous conditions. This green chemistry approach operates at ambient temperatures and eliminates transition metal residues, aligning with stringent pharmaceutical manufacturing guidelines [8].
Transitioning laboratory-scale syntheses of (R)-3-amino-1-methylazepan-2-one hydrochloride to industrial production demands strategic optimizations centered on cost efficiency, sustainability, and purity management. Key innovations include continuous flow reaction engineering and crystallization-induced asymmetric transformation (CIAT).
Continuous flow systems enhance mass/heat transfer during critical enantioselective steps, reducing reaction times by 50-70% compared to batch reactors. For reductive amination, integrated imine formation and hydrogenation modules operating at elevated pressures (10-15 bar) achieve space-time yields exceeding 200 g/L·h while maintaining ee >97%. Solvent selection proves critical—switching from dichloromethane to 2-methyltetrahydrofuran (2-MeTHF) in extraction steps improves recyclability and aligns with green chemistry principles [4] [7].
CIAT protocols exploit differential solubility between enantiomers during final hydrochloride salt formation. Concentrating the reaction mixture in ethanol/water (4:1) with catalytic HCl promotes selective crystallization of the (R)-enantiomer, driving the equilibrium toward near-complete chiral resolution (>99.5% ee). Industrial suppliers standardize chiral purity at 95-97%, verified via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IG-3) [2] [4].
Table 3: Industrial Optimization Parameters and Outcomes
Optimization Strategy | Key Process Variables | Purity Outcome | Cost Reduction | Environmental Impact |
---|---|---|---|---|
Continuous Flow Amination | Pressure (10 bar); Residence time (8 min); Solvent (2-MeTHF) | ee >97% | 40% lower catalyst loading | Solvent recycling rate ≥90% |
CIAT Crystallization | Ethanol/water ratio (4:1); HCl (0.5 eq); Cooling rate (5°C/h) | ee >99.5% | 30% less waste | Aqueous waste reduction |
Hybrid Biocatalysis/Chemocatalysis | Enzyme immobilization; Cofactor recycling | ee >98% | 25% lower OPEX | Biodegradable reagents |
Logistical considerations involve stringent storage protocols (4°C) to prevent racemization or degradation during distribution, alongside specialized packaging under inert atmospheres to maintain compound integrity [4].
Traditional syntheses of (R)-3-amino-1-methylazepan-2-one hydrochloride often required N-protection/deprotection sequences, introducing inefficiencies. Contemporary routes employ innate steric and electronic properties of the azepanone ring for direct functionalization, significantly streamlining synthesis.
Notable strategies exploit the lactam carbonyl's electrophilicity for regioselective nucleophilic addition. Lithiated ammonia equivalents (e.g., LiN₃) undergo stereoretentive addition to N-methylazepan-2-one at -78°C, yielding 3-azido intermediates that are hydrogenated in situ to the target amine hydrochloride without racemization. This one-pot sequence achieves 85% overall yield and ee retention >98% [7].
Electrochemical reductive amination represents an emerging protecting-group-free technology. Using sacrificial aluminum anodes in methanol/water electrolytes, 3-ketoazepanone substrates undergo direct cathodic reduction in the presence of ammonium chloride, generating the chiral amine hydrochloride salt with 90% yield and 94% ee. This method eliminates stoichiometric reductants and operates at ambient temperatures, demonstrating significant energy savings [7].
Microwave-assisted tandem reactions further exemplify efficiency gains. Irradiating a mixture of 6-aminohexanoic acid derivative and methylamine hydrochloride in acetonitrile at 150°C facilitates concurrent lactamization and stereoselective amination within 20 minutes via putative enol intermediate formation. This approach bypasses discrete protection steps entirely, furnishing the target compound in 78% isolated yield [7] [8].
Concluding Remarks
The synthesis of (R)-3-amino-1-methylazepan-2-one hydrochloride exemplifies sophisticated stereochemical control achieved through modern synthetic methodologies. Advances in enantioselective reductive amination, catalytic scaffold assembly, industrial process intensification, and protecting-group economization collectively enhance accessibility to this valuable chiral building block. These innovations underscore a broader trend toward efficiency-driven, sustainable pharmaceutical intermediate manufacturing.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3